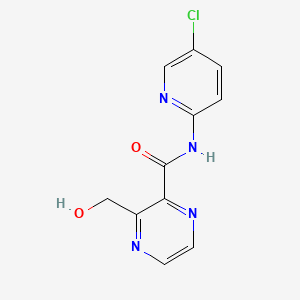
4-Ethyl-5-fluoropyrimidine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-fluoropyrimidine-d3 is a biochemical used for proteomics research . It has a molecular formula of C6H4D3FN2 and a molecular weight of 129.15 . It is also known as Voriconazole EP Impurity C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H4D3FN2 . The InChI code for this compound is 1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 129.15 and a molecular formula of C6H4D3FN2 .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Ethyl-5-fluoropyrimidine-d3 involves the incorporation of deuterium into the pyrimidine ring. This can be achieved through a multistep synthesis approach starting with commercially available starting materials.", "Starting Materials": [ "3-Ethyl-5-fluoropyrimidine", "Deuterium oxide", "Sodium borohydride", "Deuterium gas", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-Ethyl-5-fluoropyrimidine is reacted with deuterium oxide and sodium borohydride in an aprotic solvent to produce 3-Ethyl-5-fluoropyrimidine-d3.", "Step 2: 3-Ethyl-5-fluoropyrimidine-d3 is then reacted with deuterium gas and a catalyst such as palladium on carbon in the presence of an acidic co-catalyst to exchange the remaining hydrogen atoms with deuterium atoms. This step is repeated until the desired level of deuterium incorporation is achieved.", "Step 3: The final product, 4-Ethyl-5-fluoropyrimidine-d3, is isolated and purified using standard techniques such as chromatography and recrystallization." ] } | |
Numéro CAS |
1794786-17-6 |
Formule moléculaire |
C6H7FN2 |
Poids moléculaire |
129.153 |
Nom IUPAC |
5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine |
InChI |
InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3 |
Clé InChI |
AYZDRTRWCASUFO-FIBGUPNXSA-N |
SMILES |
CCC1=NC=NC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


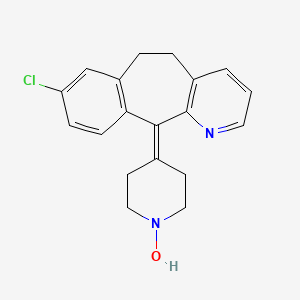
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)
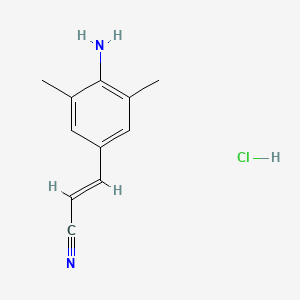
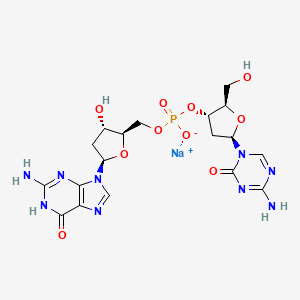
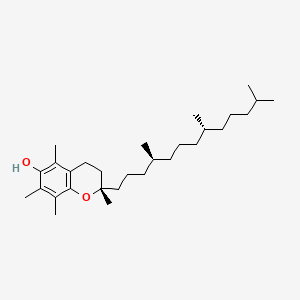
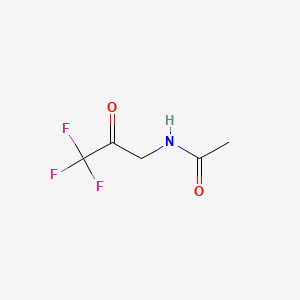
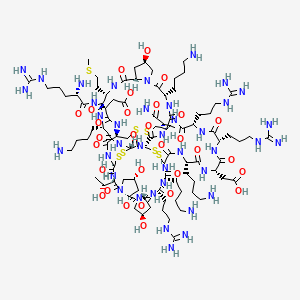

![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)
